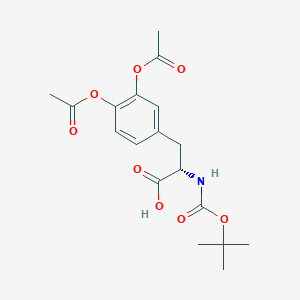

O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine

Description

Contextualization of L-Tyrosine as a Versatile Chiral Synthon in Contemporary Organic Chemistry.

L-Tyrosine, a non-essential amino acid, is a cornerstone in the asymmetric synthesis of a vast array of natural products and pharmaceuticals. researchgate.net Its status as a "chiral pool" reagent means it provides a readily available and inexpensive source of stereochemical purity, allowing chemists to construct complex molecules with specific three-dimensional arrangements. researchgate.netmdpi.com The inherent chirality at the α-carbon is a critical feature that can be transferred through multiple synthetic steps to establish key stereocenters in target molecules. mdpi.com

The utility of L-tyrosine stems from its unique structural components: a carboxylic acid, an α-amino group, and a p-hydroxyphenyl side chain. researchgate.netacs.org This combination of functional groups offers multiple points for chemical modification. acs.org Synthetic chemists have leveraged L-tyrosine as a starting material for the total synthesis of complex alkaloids, such as (-)-saframycin A, and other bioactive compounds. researchgate.netnih.gov Its aromatic ring and phenolic hydroxyl group are particularly useful, participating in reactions like oxidative dearomatization and bioconjugation, further expanding its synthetic potential. mdpi.comnih.gov The ability to use both L- and D-forms of tyrosine enhances its versatility, making it a foundational building block in modern synthetic chemistry. researchgate.net

Strategic Importance of N-Boc and Diacetyl Protection in Tyrosine Derivatives for Synthetic Manipulations.

To harness the synthetic potential of L-tyrosine without unwanted side reactions, its reactive functional groups must be temporarily masked with protecting groups. wikipedia.org The choice of these groups is critical for the success of a multi-step synthesis. wikipedia-on-ipfs.org O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine features two key types of protecting groups: the tert-butyloxycarbonyl (Boc) group on the nitrogen of the amino group (N-Boc) and acetyl groups on the oxygen atoms.

The N-Boc group is one of the most widely used protecting groups for amines in organic synthesis, especially in peptide construction. total-synthesis.com It is valued for its stability under a wide range of reaction conditions, including those that are basic or involve catalytic hydrogenation. total-synthesis.com This stability allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.org Crucially, it can be removed under mild acidic conditions, often using trifluoroacetic acid (TFA), which breaks the group down into gaseous isobutene and carbon dioxide, simplifying purification. total-synthesis.com This acid-lability makes it "orthogonal" to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation), enabling chemists to deprotect specific sites on a complex molecule selectively. wikipedia.orgtotal-synthesis.com

The acetyl group (Ac) is commonly used to protect hydroxyl groups, such as the phenolic hydroxyl on tyrosine's side chain. researchgate.netnih.gov Acetylation prevents this hydroxyl group from undergoing undesirable reactions, such as O-acylation, when the carboxylic acid is activated for peptide coupling. google.com Similar to the Boc group, the acetyl group is stable under many conditions but can be removed when needed, often through base-catalyzed hydrolysis. The protection of tyrosine's hydroxyl group is a common strategy in solid-phase peptide synthesis to avoid side reactions and ensure the integrity of the final peptide. creative-peptides.comnih.gov In the specific case of the named compound, the dual mention of "O-Acetyl" and "3-(acetyloxy)" likely refers to the single acetyl group on the phenolic oxygen, using a slightly redundant naming convention.

Overview of the Compound's Utility as a Precursor for Complex Molecular Architectures.

By combining the robust N-Boc protection with the effective O-acetyl protection, this compound becomes a highly useful and stable building block for creating complex molecules. chemimpex.com This doubly protected derivative allows for the selective reaction of its free carboxylic acid group. Its primary application is in peptide synthesis, where it can be coupled with another amino acid or a growing peptide chain. chemimpex.comnih.gov

Once the coupling reaction is complete, the protecting groups can be removed in a specific order. The Boc group is typically removed first with acid to expose the amino group for further chain elongation. libretexts.org The O-acetyl group can be removed at a later stage, often towards the end of the synthesis. This strategic protection and deprotection sequence is fundamental to the controlled, stepwise assembly of peptides and other complex structures. wikipedia-on-ipfs.org

Beyond standard peptides, protected tyrosine derivatives are used to synthesize peptidomimetics—compounds that mimic the structure of natural peptides but have modified backbones for improved stability or activity. nih.gov They are also key starting materials for unnatural amino acids and other intricate bioactive molecules where precise control over reactivity is essential. nih.govnih.gov The stability and solubility enhancements provided by the Boc and acetyl groups also make these derivatives valuable in drug development and bioconjugation processes. chemimpex.com

Chemical Properties of a Related Compound: Boc-O-acetyl-L-tyrosine

| Property | Value | Source |

| CAS Number | 80971-82-0 | chemimpex.com |

| Molecular Formula | C₁₆H₂₁NO₆ | chemimpex.com |

| Molecular Weight | 323.35 g/mol | chemimpex.com |

| Appearance | Off-white powder | chemimpex.com |

| Melting Point | 80 - 85 °C | chemimpex.com |

| Optical Rotation | [a]²⁰/D = 11 ± 1º (c=1 in MeOH) | chemimpex.com |

| Purity | ≥ 98% | chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO8 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(2S)-3-(3,4-diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C18H23NO8/c1-10(20)25-14-7-6-12(9-15(14)26-11(2)21)8-13(16(22)23)19-17(24)27-18(3,4)5/h6-7,9,13H,8H2,1-5H3,(H,19,24)(H,22,23)/t13-/m0/s1 |

InChI Key |

STACXKDHXDXGGG-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Advancements for O Acetyl 3 Acetyloxy N Boc L Tyrosine

Regioselective N-Protection Strategies for L-Tyrosine

The initial and crucial step in the synthetic pathway is the selective protection of the α-amino group of L-tyrosine. This prevents its participation in subsequent acylation reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions. nih.gov

The most common method for introducing the Boc protecting group onto an amino acid is through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov For L-tyrosine, this reaction is typically performed in a mixed solvent system, such as dioxane/water or tetrahydrofuran/water, under basic conditions. nih.govacs.org The base is essential to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of Boc₂O. Various bases can be employed, including sodium hydroxide (B78521), potassium carbonate, and sodium bicarbonate, with the choice of base and careful control of pH being critical for reaction success. acs.orgresearchgate.net For instance, a common protocol involves dissolving L-tyrosine in an aqueous solution of a base like K₂CO₃, cooling the mixture, and then adding a solution of Boc₂O in an organic solvent like dioxane. acs.org The reaction is often allowed to proceed overnight at room temperature to ensure complete conversion. acs.org

The N-tert-butoxycarbonylation of L-tyrosine generally proceeds in high yields, often exceeding 90%. acs.orgnih.gov However, a significant challenge in this reaction is the potential for over-alkylation, leading to the formation of the undesired byproduct N,O-bis(tert-butoxycarbonyl)-L-tyrosine, where the phenolic hydroxyl group is also protected by a Boc group. researchgate.netmdpi.com The formation of this byproduct complicates purification and lowers the yield of the desired N-Boc-L-tyrosine. researchgate.net

Table 1: Comparison of N-Boc Protection Protocols for L-Tyrosine This interactive table summarizes various reported methods for the N-Boc protection of L-Tyrosine, highlighting the conditions, yields, and notable byproducts.

| Base | Solvent System | Temperature | Yield | Primary Byproduct | Source(s) |

|---|---|---|---|---|---|

| K₂CO₃ | Dioxane / H₂O | 0°C to RT | 94% | Not specified, used without further purification | acs.org |

| NaOH | H₂O / THF | < 0°C | Not specified | Impurities due to Boc-Cl decomposition | researchgate.net |

| Na₂CO₃ | H₂O / THF | ~25°C | Low (after purification) | N,O-(Boc)₂-TYR | researchgate.net |

| Triethylamine | DMF | Not specified | Not specified | HN₃ (toxic) from Boc-N₃ reagent | researchgate.net |

Selective O-Acylation Techniques for Polysubstituted Aromatic Systems

Following N-protection, the subsequent steps involve the introduction of acetyl groups. This requires methodologies that can selectively acylate the phenolic hydroxyl group and, in a separate transformation, functionalize a C-H bond on the aromatic ring.

To selectively acetylate the phenolic hydroxyl group of N-Boc-L-tyrosine without affecting the N-Boc group or the carboxylic acid, the reaction conditions must be carefully chosen. Direct acylation with acyl halides or anhydrides under acidic conditions provides an effective strategy for chemoselective O-acylation. nih.gov In a sufficiently acidic medium, such as methanesulfonic acid or trifluoroacetic acid, the amino group is protonated, which prevents it from being acylated. nih.gov Similarly, the carboxylic acid remains in its non-dissociated form, minimizing the formation of mixed anhydrides. nih.gov This directs the acylation reaction preferentially to the phenolic side-chain, enabling the clean conversion to the O-acyl derivative. nih.gov

Alternatively, more general methods for phenol (B47542) acetylation can be adapted. These include using acetic anhydride (B1165640) with various catalysts or under solvent-free conditions. nih.govbeilstein-journals.org For instance, phosphorus pentoxide can catalyze the acetylation of phenols with glacial acetic acid, yielding O-acetyl derivatives. nih.gov However, such strongly acidic conditions must be compatible with the stability of the N-Boc protecting group, which is known to be labile in strong acids. nih.gov

Enzymatic catalysis offers a highly selective and environmentally benign alternative to chemical methods for acylation. nih.gov Lipases, such as those from Candida antarctica (CALB) and Candida rugosa (CRL), are widely used for catalyzing esterification and transesterification reactions. nih.govacs.org In the context of acetylating a phenolic hydroxyl group, a lipase (B570770) can catalyze the transfer of an acetyl group from an acyl donor, such as vinyl acetate (B1210297) or acetic anhydride, to the phenol. nih.gov

These reactions are prized for their high regioselectivity. For molecules with multiple hydroxyl groups, lipases can often distinguish between primary, secondary, and phenolic hydroxyls, selectively acylating one over the others. acs.org For example, studies on flavonoids and other polyphenols have shown that lipases can selectively acylate specific hydroxyl groups on the aromatic rings. nih.gov The mechanism involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site that facilitates a two-step ping-pong mechanism of acylation and deacylation. nih.gov The use of immobilized enzymes, like Novozym 435 (immobilized CALB), is common as it enhances stability and allows for catalyst reuse, which is advantageous for industrial applications. mdpi.comnih.gov While the stereocontrol aspect is less critical for the introduction of a non-chiral acetyl group, the high chemo- and regioselectivity of enzymes are the primary drivers for their use in such transformations.

The introduction of the second acetoxy group at the C-3 position of the tyrosine ring requires a more advanced transformation known as directed C-H functionalization. This powerful strategy allows for the conversion of an otherwise inert C-H bond into a C-O bond with high regioselectivity. acs.org Palladium-catalyzed C-H activation is a prominent method for this purpose. acs.org

The reaction typically involves a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), which is guided to a specific C-H bond by a directing group present on the substrate. acs.org In the case of a protected tyrosine derivative, the amide functionality of the amino acid backbone can serve as such a directing group, facilitating the selective functionalization of the ortho-C-H bond. acs.org The catalytic cycle generally requires an oxidant to regenerate the active Pd(II) species. Phenyliodine diacetate (PhI(OAc)₂) is a commonly used oxidant for these acetoxylation reactions, also serving as the acetate source in some cases. acs.org The reaction is often carried out in acidic solvents like acetic acid, which can also participate in the reaction, at elevated temperatures. acs.org This methodology has been successfully applied to the ortho-acetoxylation of tyrosine residues within complex peptides, demonstrating its utility for late-stage functionalization.

Table 2: Palladium-Catalyzed C-H Acetoxylation of Aromatic Systems This interactive table presents examples of reaction conditions for the Pd-catalyzed C-H acetoxylation of aromatic rings, a key step for installing the 3-(acetyloxy) moiety.

| Substrate Type | Directing Group | Pd Catalyst | Oxidant | Solvent | Temp. | Yield | Source(s) |

|---|---|---|---|---|---|---|---|

| Substituted Pyridine | Pyridine Nitrogen | Pd(OAc)₂ (1 mol%) | PhI(OAc)₂ | AcOH/Ac₂O | 100°C | 70-93% | acs.org |

| Tyrosine Dipeptide | 2-Pyridyl Ether | Pd(OAc)₂ (10 mol%) | T-hydro | Toluene | 120°C | ~60% | |

| Amide/Oxime Ether | Oxime Ether | Pd(OAc)₂ (3 mol%) | PhI(OAc)₂ | AcOH/Ac₂O | Not Spec. | 72% | acs.org |

Convergent and Divergent Synthetic Pathways to O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine.

The synthesis of this compound can be strategically designed using either a convergent or a divergent approach. The choice of strategy often depends on the desired scale of production, purity requirements, and the availability of starting materials.

A divergent synthesis strategy would commence from a common intermediate, L-tyrosine, and sequentially introduce the necessary protecting and functional groups. This linear approach involves the initial protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield N-Boc-L-tyrosine. This step is crucial to prevent unwanted side reactions at the amino group during subsequent acetylation steps. Following the N-protection, both the phenolic hydroxyl group and the carboxylic acid are acetylated. A common method involves reacting N-Boc-L-tyrosine with an acetylating agent, such as acetic anhydride, under appropriate conditions to yield the final diacetylated product. A challenge in this approach can be the formation of byproducts like O,N-diacetyl-L-tyrosine, which may require specific reaction conditions or subsequent hydrolysis to obtain the desired N-acetyl-L-tyrosine. google.com

Innovation in Reaction Design for Enhanced Efficiency and Industrial Feasibility.

Recent advancements in the synthesis of acetylated amino acids, including this compound, have focused on improving reaction efficiency, promoting greener chemistry, and ensuring scalability for industrial production.

One area of innovation lies in the development of more efficient catalytic systems. For instance, palladium-catalyzed C-H acylation has been explored for the selective functionalization of tyrosine-containing oligopeptides with alcohols, representing a novel approach for acetylation. nih.gov While this specific example is on a peptide, the principle of using transition metal catalysts to direct acylation to specific sites could be adapted for the synthesis of the target molecule, potentially offering higher selectivity and milder reaction conditions compared to traditional Friedel-Crafts acylations which often require stoichiometric amounts of Lewis acids like AlCl3. nih.gov

Furthermore, the optimization of reaction conditions to be more environmentally friendly is a significant trend. This includes the exploration of catalyst- and solvent-free conditions for acetylation reactions. mdpi.com Such methods often involve reacting the substrate directly with an acetylating agent like acetic anhydride at a moderate temperature, which can lead to high yields and selectivity without the need for hazardous solvents or catalysts. mdpi.com This approach not only simplifies the purification process but also aligns with the principles of green chemistry by reducing waste and energy consumption.

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields. For example, the synthesis of Boc-2′,6′-dimethyl-l-tyrosine derivatives has been expedited using a microwave-assisted Negishi coupling. researchgate.netnih.gov This technology could potentially be applied to the acetylation of N-Boc-L-tyrosine to significantly reduce reaction times and improve energy efficiency.

The following table summarizes some innovative approaches and their potential impact on the synthesis of this compound:

| Innovation | Key Features | Potential Advantages for Synthesis |

| Palladium-Catalyzed Acylation | Site-selective C-H functionalization. | Higher selectivity, milder reaction conditions, reduced need for protecting groups. nih.gov |

| Catalyst- and Solvent-Free Acetylation | Reactions are run without external catalysts or solvents, often at moderate temperatures. | Reduced environmental impact, simplified purification, lower cost. mdpi.com |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel. | Increased efficiency, reduced waste, lower production costs. google.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, improved yields, enhanced energy efficiency. researchgate.netnih.gov |

These innovations in reaction design are pivotal for the development of sustainable and economically viable processes for the production of this compound.

Chemical Reactivity and Derivatization Chemistry of O Acetyl 3 Acetyloxy N Boc L Tyrosine

Orthogonal Deprotection Strategies for N-Boc and O-Acetyl Moieties

The core of this molecule's synthetic utility lies in the orthogonal nature of its protecting groups. The N-Boc group is labile under acidic conditions, while the O-acetyl phenolic esters are susceptible to basic hydrolysis. organic-chemistry.orgthieme-connect.deresearchgate.net This differential reactivity allows for the selective deprotection and subsequent functionalization of either the amino group or the phenolic hydroxyls. researchgate.net A protection strategy is considered orthogonal if one type of protecting group can be removed in the presence of the other without affecting it. researchgate.netmdpi.com For instance, the Fmoc/tBu strategy is a well-known orthogonal approach in peptide synthesis where the base-labile Fmoc group is removed while the acid-labile tBu group remains intact. researchgate.net Similarly, the Boc/Bzl strategy is widely used, though it is not perfectly orthogonal as both groups are removed by acid, albeit of different strengths. thieme-connect.deresearchgate.net

Selective Hydrolysis of Ester Linkages

The two acetyl groups on the phenolic oxygens can be selectively removed under basic conditions, leaving the N-Boc and carboxylic acid functionalities intact. Phenolic esters are readily cleaved by transesterification or hydrolysis using mild bases. researchgate.net The resonance effect of the phenol's oxygen atom can render the ester's carbonyl carbon sufficiently active to be attacked by nucleophiles like hydroxide (B78521) or amines. researchgate.net Common reagents for this transformation include sodium hydroxide, sodium methoxide, ammonia (B1221849) in methanol, or hydrazine. researchgate.net For example, studies have shown that Boc protection on phenols can be cleaved with reagents like 1N NaOH in THF or 15N aqueous ammonia in methanol. researchgate.net This selective deprotection unmasks the catechol moiety of L-DOPA, making it available for further reactions while the amine and carboxyl ends of the amino acid remain protected.

Table 1: Conditions for Selective Hydrolysis of Phenolic Acetyl Esters

| Reagent System | Solvent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Hydroxide (1N) | THF | Room Temperature | researchgate.net |

| Sodium Methoxide (0.5%) | Chloroform | Room Temperature, 1 hr | researchgate.net |

| Aqueous Ammonia (15N) | Methanol | 50°C, 5 hrs | researchgate.net |

| Hydrazine (2%) | DMF | Room Temperature, minutes | sigmaaldrich.com |

Cleavage of the N-Boc Carbamate (B1207046)

The N-Boc (tert-butyloxycarbonyl) group is a cornerstone of amino acid protection, particularly in peptide synthesis, due to its stability towards most nucleophiles and bases. organic-chemistry.orgresearchgate.net It is, however, readily cleaved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. researchgate.net

Standard reagents for N-Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often used neat or in a dichloromethane (B109758) (DCM) solution, or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. researchgate.netresearchgate.netresearchgate.net The kinetics of this cleavage can show a second-order dependence on the acid concentration. researchgate.netacs.org These acidic conditions are generally orthogonal to the phenolic acetyl groups, which remain stable. thieme-connect.de However, prolonged exposure to very strong acids could potentially lead to some ester cleavage. researchgate.net Milder, more sustainable alternatives, such as using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), have also been developed, demonstrating high yields and selectivity. mdpi.com

Functional Group Transformations at the Alpha-Amino and Carboxyl Positions

Following selective deprotection, the primary amino and carboxyl groups can be modified.

Alpha-Amino Group Transformations : After the removal of the N-Boc group with acid, the resulting free primary amine can be functionalized in several ways. A key application is in peptide synthesis, where the newly freed amine is coupled with another N-protected amino acid. uni-kiel.de This amide bond formation is facilitated by a wide array of coupling reagents, such as carbodiimides (e.g., DCC, DIC) or more advanced onium-type reagents (e.g., HBTU, TBTU, HATU, PyBOP) that activate the carboxylic acid of the coupling partner. uni-kiel.debachem.compeptide.com The choice of reagent can be critical for achieving high coupling rates while minimizing side reactions and racemization. uni-kiel.debachem.com

Carboxyl Group Transformations : The carboxylic acid moiety can also be readily derivatized. It can be converted to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) via Fischer esterification or by using alkyl halides in the presence of a base. It can also be converted into amides by coupling with primary or secondary amines using standard peptide coupling protocols. bachem.com Furthermore, the carboxyl group can be specifically reduced to a primary alcohol. Treatment with diborane (B8814927) (B₂H₆) has been shown to effectively reduce carboxyl groups in peptides and proteins to alcohols without affecting the more resistant amide (peptide) bonds. nih.gov

Electrophilic and Nucleophilic Reactions on the Aromatic Ring (Post-Deacetylation)

Upon removal of the two O-acetyl groups, the molecule becomes N-Boc-L-DOPA. The resulting catechol (3,4-dihydroxyphenyl) ring is highly electron-rich and thus strongly activated towards electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution (SEAr) : Activating substituents like hydroxyl groups direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of the L-DOPA catechol ring, the two hydroxyl groups strongly activate the ring, and electrophilic attack will occur at the positions ortho to these groups (positions 2, 5, and 6, with position 3 and 4 being hydroxylated). Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂), and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com For example, bromination of tyrosine derivatives is a known reaction in the biosynthesis of various marine natural products. mdpi.com Late-stage acylation of tyrosine residues via a Friedel-Crafts reaction has also been reported. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : This type of reaction is generally unfavorable on electron-rich aromatic rings like the catechol system. youtube.comyoutube.com SNAr typically requires an aromatic ring substituted with strong electron-withdrawing groups (such as nitro groups) and a good leaving group (like a halide). youtube.comyoutube.com Since the dihydroxy-phenyl ring is highly activated by electron-donating hydroxyl groups, it is not a suitable substrate for classical SNAr reactions. nih.gov

Catalyst-Mediated Transformations and Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. libretexts.org For the diacetylated N-Boc-L-tyrosine derivative, such reactions would typically be performed on the aromatic ring after it has been functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. libretexts.org

This two-step process would involve:

Deacetylation to reveal the catechol hydroxyls.

Halogenation of the aromatic ring via electrophilic substitution (as described in 3.3) to install a bromine or iodine atom.

The resulting aryl halide derivative can then be used in various palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide. libretexts.orgyoutube.com A halogenated L-DOPA derivative could be coupled with various boronic acids to introduce new alkyl, alkenyl, or aryl substituents onto the aromatic ring. The reaction is typically catalyzed by a Pd(0) complex with a phosphine (B1218219) ligand in the presence of a base. libretexts.orgnih.gov

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This would allow for the introduction of a wide range of amino groups onto the L-DOPA aromatic ring. The process requires a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a strong base like sodium tert-butoxide. wikipedia.orgacsgcipr.orgyoutube.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand | Typical Base | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄, etc. / Phosphine Ligands | Na₂CO₃, K₃PO₄, NaOH | libretexts.orgyoutube.comnih.gov |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos, etc. | NaOtBu, K₂CO₃, Cs₂CO₃ | wikipedia.orglibretexts.orgacsgcipr.org |

Stereochemical Control and Chiral Applications of O Acetyl 3 Acetyloxy N Boc L Tyrosine

Maintenance of L-Stereochemistry During Synthetic Operations

The preservation of the L-configuration at the alpha-carbon is a critical consideration when utilizing N-protected amino acids in chemical synthesis, particularly in peptide bond formation. The N-Boc (tert-butoxycarbonyl) protecting group on O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine plays a significant role in mitigating the risk of racemization.

Research Findings:

The mechanism of racemization for N-protected amino acids typically involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. This process is more pronounced with highly activating coupling reagents and under basic conditions. The urethane-type nature of the Boc protecting group generally suppresses the formation of the planar, achiral oxazolone intermediate, thus preserving the stereochemical integrity of the amino acid. nih.govresearchgate.netnih.gov

Studies on peptide synthesis have extensively investigated the propensity of various N-protected amino acids to racemize during coupling reactions. While certain amino acids like histidine and cysteine are more susceptible, the use of the Boc protecting group is a well-established strategy to minimize epimerization. nih.gov The acetyl groups on the phenolic hydroxyl of this compound are electronically withdrawing but are sufficiently distant from the chiral center so as not to significantly influence the rate of racemization at the alpha-carbon.

The choice of coupling reagents and reaction conditions is also critical. Reagents that lead to a lower degree of activation of the carboxylic acid are less likely to induce racemization. For instance, the use of carbodiimides in the presence of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common practice to ensure high enantiomeric purity in the final product.

A comparative overview of factors influencing the stereochemical integrity of N-Boc protected amino acids is presented in the table below.

| Factor | Condition Favoring Stereochemical Retention | Condition Increasing Racemization Risk |

| Protecting Group | Urethane-type (e.g., Boc, Fmoc) | Acyl-type |

| Coupling Reagent | Less activating (e.g., with additives like HOBt) | Highly activating |

| Base | Weaker, non-nucleophilic bases | Strong bases |

| Temperature | Lower temperatures | Elevated temperatures |

While direct studies on the racemization of this compound are not extensively reported, the established principles for other N-Boc-L-amino acids provide a strong basis for its expected stereochemical stability under carefully controlled synthetic conditions. nih.govresearchgate.netnih.gov

Utilization in Asymmetric Synthesis as a Chiral Pool Starting Material

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other complex chiral molecules. sciencenet.cn Amino acids are a prominent class of chiral pool starting materials, and this compound is well-suited for this purpose due to its defined stereochemistry and versatile functional groups.

Research Findings:

The L-tyrosine framework provides a chiral scaffold that can be elaborated into a variety of target molecules. The Boc-protected amine and the carboxylic acid can participate in standard peptide coupling reactions or be transformed into other functional groups. The acetylated phenolic hydroxyl group can be deprotected to reveal a reactive phenol (B47542) for further modification.

While specific examples detailing the use of this compound as a chiral pool starting material are not prevalent in the literature, the application of similar protected tyrosine derivatives is well-documented. For instance, N-Boc-L-tyrosine and its O-alkylated or O-benzylated analogues are used in the synthesis of natural products and pharmaceutical intermediates. ucla.edu These syntheses rely on the stereodefined alpha-carbon of the tyrosine derivative to introduce chirality into the target molecule.

The general synthetic utility of related N-Boc-L-tyrosine derivatives is highlighted in the following table.

| Starting Material | Synthetic Transformation | Target Molecule Class |

| N-Boc-L-tyrosine methyl ester | Reduction of ester and side-chain modification | Chiral alkaloids |

| N-Boc-O-benzyl-L-tyrosine | Peptide coupling and cyclization | Cyclic peptides |

| N-Boc-L-tyrosine | Multi-step synthesis involving side-chain manipulation | Bioactive natural products |

The use of this compound in a chiral pool approach would follow similar principles, with the acetyl groups offering temporary protection of the phenolic hydroxyl that can be removed under mild conditions to allow for further synthetic transformations.

Diastereomeric Derivatization for Chiral Resolution and Enantiopurity Assessment

The confirmation of enantiomeric purity is a critical aspect of quality control in asymmetric synthesis. One common method for determining the enantiomeric excess (e.e.) of a chiral compound is through diastereomeric derivatization. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified by standard chromatographic or spectroscopic techniques. sci-hub.se

Research Findings:

For N-Boc protected amino acids like this compound, the carboxylic acid is the typical site for derivatization. A variety of chiral reagents containing an alcohol or amine functionality can be used to form diastereomeric esters or amides, respectively.

Commonly used chiral derivatizing agents for amino acids include:

Chiral Alcohols (e.g., (R)- or (S)-1-phenylethanol): These react with the carboxylic acid to form diastereomeric esters, which can often be separated by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Amines (e.g., (R)- or (S)-1-phenylethylamine): These form diastereomeric amides, which are typically analyzed by HPLC or nuclear magnetic resonance (NMR) spectroscopy.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This reagent reacts with the deprotected amino group of the amino acid to yield diastereomers that can be readily separated by HPLC. nih.gov

Chiral NMR Shift Reagents: Lanthanide-based chiral shift reagents can be used to form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of enantiomers. nih.gov Tyrosine-modified pillar rsc.orgarenes have also been developed as chiral solvating agents for the enantioselective recognition of chiral amines by ¹H NMR. rsc.org

The choice of the derivatizing agent and the analytical technique depends on the specific properties of the analyte and the desired sensitivity. For this compound, derivatization of the carboxylic acid followed by HPLC analysis on a standard achiral column is a viable approach.

A hypothetical example of an HPLC analysis for the determination of enantiomeric purity of a derivatized N-Boc amino acid is shown below.

| Diastereomer | Retention Time (min) | Peak Area |

| L-Amino Acid-(R)-CDA | 15.2 | 99.5% |

| D-Amino Acid-(R)-CDA | 16.8 | 0.5% |

In this example, the separation of the two diastereomers allows for the calculation of the enantiomeric excess of the starting amino acid. The development of enantioselective HPLC methods using chiral stationary phases (CSPs) also provides a direct method for separating and quantifying the enantiomers of N-Boc amino acid derivatives without the need for derivatization. rsc.orgsigmaaldrich.com

Strategic Role As a Synthetic Intermediate in Complex Molecule Construction

Building Block in Solid-Phase and Solution-Phase Peptide Synthesis

The primary application of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine is as a protected amino acid building block in the assembly of peptides. Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies rely on the use of amino acids with temporarily blocked reactive functional groups to ensure the orderly and specific formation of peptide bonds.

In this context, the tert-butyloxycarbonyl (Boc) group serves as a crucial N-terminal protecting group. The Boc group is stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to expose the free amine for subsequent coupling with the next amino acid in the peptide chain. nih.gov This acid lability is a cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS. nih.gov The use of Boc-protected amino acids can be particularly advantageous in the synthesis of hydrophobic peptides. nih.gov

The acetyl groups on the phenolic hydroxyl and the catechol moiety of the tyrosine side chain provide essential protection for these reactive sites. Unprotected hydroxyl groups on tyrosine can undergo undesirable side reactions during peptide coupling, such as O-acylation. The acetyl groups are typically stable to the acidic conditions used for Boc deprotection but can be removed under basic conditions, offering an orthogonal deprotection strategy. This differential reactivity allows for the selective unmasking of the side chain hydroxyls at a desired stage of the synthesis, for example, for post-synthetic modifications. While derivatives like O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) are also used, the benzyl (B1604629) group can sometimes migrate to the aromatic ring under the repeated acidic conditions of Boc deprotection, a complication that can be avoided with acetyl protection. peptide.com

The general workflow for incorporating a Boc-protected amino acid like this compound in SPPS is outlined in the table below.

| Step | Description | Reagents/Conditions |

| 1. Deprotection | Removal of the N-terminal Boc group from the resin-bound peptide. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |

| 2. Neutralization | Neutralization of the resulting ammonium (B1175870) salt to the free amine. | Diisopropylethylamine (DIEA) in DCM |

| 3. Coupling | Activation of the carboxylic acid of this compound and its coupling to the free amine of the resin-bound peptide. | Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIEA) |

| 4. Washing | Removal of excess reagents and byproducts. | Various solvents (e.g., DCM, DMF) |

This cycle is repeated with different protected amino acids to elongate the peptide chain.

Precursor to Tyrosine-Derived Natural Products and Their Bioactive Analogs

While direct literature examples specifying the use of this compound as a starting material for the total synthesis of tyrosine-derived natural products are not abundant, its structure makes it a highly logical and strategic precursor. Many natural products contain complex tyrosine or dihydroxyphenylalanine (DOPA) moieties, and their synthesis often requires careful management of reactive functional groups.

The protecting groups on this compound offer several advantages in the synthesis of such complex molecules:

Enhanced Solubility: The acetyl groups can improve the solubility of the tyrosine derivative in organic solvents, facilitating reactions that are not amenable to aqueous conditions. chemimpex.com

Prevention of Unwanted Oxidation: The catechol group of DOPA is highly susceptible to oxidation. The acetyl protecting groups prevent this, allowing for chemical transformations on other parts of the molecule without degradation of the sensitive diol system.

Regioselective Modification: The differential stability of the Boc and acetyl groups allows for selective deprotection and subsequent modification of the amine and hydroxyl groups, respectively. This is critical for introducing the specific functionalities and linkages found in many natural products.

For instance, in the synthesis of bioactive peptide analogs, such as those with modified tyrosine residues, this protected form would be an ideal building block. The synthesis of unnatural tyrosine derivatives, like 2',6'-dimethyl-l-tyrosine for opioid peptidomimetics, often involves multi-step sequences where protecting groups are essential. nih.gov Although not directly employing the diacetylated form, these syntheses highlight the importance of protected tyrosine intermediates.

Scaffold for the Development of Novel Pharmaceutical Leads

The development of new drugs often involves the synthesis of libraries of related compounds based on a central molecular scaffold. This compound serves as an excellent scaffold for this purpose due to the versatility of its protecting groups.

The tyrosine backbone is a common motif in many biologically active molecules. By using the fully protected this compound, medicinal chemists can selectively deprotect and modify different parts of the molecule to create a diverse range of analogs.

N-Terminal Modification: Removal of the Boc group allows for the introduction of various substituents on the nitrogen atom, such as different alkyl or acyl groups, to explore their impact on biological activity.

Side-Chain Modification: Cleavage of the acetyl groups unveils the phenolic hydroxyls, which can then be alkylated, acylated, or used as handles for attaching other molecular fragments.

Carboxyl Group Modification: The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and alcohols, further expanding the chemical diversity of the synthesized library.

This systematic modification of the tyrosine scaffold allows for the exploration of the structure-activity relationship (SAR) of a particular class of compounds, a critical step in the identification of promising pharmaceutical leads. The acetyl groups, by increasing lipophilicity, can also favorably influence the pharmacokinetic properties of the resulting drug candidates, potentially leading to improved bioavailability. chemimpex.com

Applications in Bioconjugation and Probe Development

While specific examples of this compound in bioconjugation and probe development are not extensively documented, its chemical properties make it a potentially useful tool in these fields. Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule, while probe development focuses on creating molecules that can be used to detect and study biological processes.

The orthogonal nature of the protecting groups on this compound could be exploited in a multi-step bioconjugation or probe synthesis strategy. For example, the Boc group could be removed to allow for the attachment of the protected amino acid to a peptide or protein via its N-terminus. Subsequently, the acetyl groups could be cleaved to expose the phenolic hydroxyls, which could then be used as specific sites for the attachment of a fluorescent dye, a radioactive label, or another molecule of interest. This would allow for the site-specific labeling of a biomolecule.

The development of fluorescent probes for imaging biological targets, such as Bruton's tyrosine kinase, often involves the synthesis of complex molecules where protected amino acids could serve as key intermediates. nih.gov Although these studies may not use this specific diacetylated tyrosine derivative, the principles of using protected building blocks are fundamental to the synthetic strategies employed. Model studies on bioconjugation have been performed with N-acetyl-L-tyrosine, indicating the utility of acetylated tyrosine derivatives in this area. researchgate.net

Mechanistic Organic Chemistry: Elucidating Reaction Pathways Involving O Acetyl 3 Acetyloxy N Boc L Tyrosine

Investigations into the Mechanism of Regioselective Acetylation

Regioselective acylation of tyrosine is fundamental to the synthesis of specifically functionalized derivatives. The challenge lies in differentiating between the nucleophilic sites: the α-amino group, the phenolic hydroxyl group, and the C-H bonds of the aromatic ring.

The selectivity between N- and O-acetylation is often governed by pH. A widely accepted principle is that acidic conditions favor O-acylation, while alkaline conditions promote N-acylation. beilstein-journals.org In an acidic medium, the more basic amino group is protonated, rendering it non-nucleophilic. This allows for the selective acetylation of the less basic phenolic hydroxyl group. Conversely, under basic conditions, the amino group is deprotonated and acts as a potent nucleophile, readily attacking the acylating agent. beilstein-journals.org However, at higher pH values, the phenolic hydroxyl can also be deprotonated, leading to potential diacylation. Fine-tuning the pH is therefore critical. For instance, in the synthesis of N-acetyl-L-tyrosine, conducting the acylation at a pH of 8-10 minimizes the formation of the O,N-diacetylated byproduct. google.com Subsequent treatment at a higher pH (10-12) can then be used to selectively hydrolyze any O-acetyl groups formed, improving the yield of the desired N-acetylated product. google.com

More advanced strategies enable regioselective C-H acylation directly on the tyrosine ring. Palladium-catalyzed C-H acylation has emerged as a powerful tool for the late-stage functionalization of tyrosine-containing peptides. researchgate.netrsc.org These reactions often employ a directing group, such as a 2-pyridyl ether, attached to the phenolic oxygen. nih.gov The mechanism involves the coordination of the palladium catalyst to the directing group, bringing the metal center into proximity with the ortho C-H bonds of the aromatic ring. This facilitates a cyclometalation step, forming a palladacycle intermediate. The subsequent reaction with an acyl source, such as an aldehyde or an alcohol, leads to the formation of the C-C bond at the ortho position. researchgate.netnih.gov

Control experiments have provided further mechanistic insights. The suppression of Pd-catalyzed acetylation in the presence of the radical scavenger TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) suggests that a radical pathway may be involved in certain variations of this transformation. nih.gov The use of alcohols like ethanol (B145695) as the acetyl source is believed to proceed through an in-situ oxidation to the corresponding aldehyde (acetaldehyde), which then participates in the catalytic cycle. nih.govacs.org This approach avoids the harsh conditions of classical Friedel-Crafts acylation, which often requires stoichiometric Lewis acids and can lead to partial racemization. acs.org

Enzymatic methods also offer exceptional regioselectivity. Tyrosinase, for example, hydroxylates tyrosine to give an L-DOPA intermediate, which can then be selectively alkylated or otherwise modified by other enzymes like catechol-O-methyltransferase (COMT). researchgate.netnih.gov

| Method | Acylating Agent | Conditions | Selectivity | Mechanistic Hallmark |

|---|---|---|---|---|

| pH-Controlled Acetylation | Acetic Anhydride (B1165640) | Acidic (e.g., HClO₄ in Acetic Acid) | O-Acetylation | Protonation of the α-amino group. beilstein-journals.org |

| pH-Controlled Acetylation | Acetic Anhydride | Alkaline (pH 8-10) | N-Acetylation | Deprotonated amine is the primary nucleophile. google.com |

| Palladium-Catalyzed C-H Acylation | Alcohols, Aldehydes | Pd(OAc)₂, Oxidant, Directing Group | ortho-C-H Acylation | Directed cyclometalation via a palladacycle intermediate. researchgate.netnih.gov |

| Enzymatic Modification | - | Tyrosinase, COMT | ortho-Hydroxylation & O-Alkylation | Enzyme active site controls substrate orientation. researchgate.net |

Kinetic Isotope Effects and Rate-Determining Steps in Associated Reactions

Kinetic Isotope Effects (KIEs) are a crucial tool for probing reaction mechanisms and identifying rate-determining steps. While specific KIE studies on the acetylation of N-Boc-L-tyrosine are not widely reported, investigations into associated enzymatic reactions involving the tyrosine scaffold provide valuable mechanistic insights.

In the reaction catalyzed by tyrosine hydroxylase, which converts tyrosine to L-DOPA, KIEs have been used to pinpoint the rate-limiting step. acs.orgnih.gov By measuring the ¹⁸O KIE, researchers provided direct evidence that the activation of molecular oxygen is the rate-determining step. acs.org The observed ¹⁸O KIE value of approximately 1.0175 is consistent with a change in the bond order to oxygen in the transition state. acs.org Furthermore, studies using deuterated tyrosine (3,5-²H₂-tyrosine) with wild-type tyrosine hydroxylase showed no significant secondary deuterium (B1214612) isotope effect. nih.govacs.org This suggests that the chemical step involving the attack on the aromatic ring is not rate-limiting in the wild-type enzyme, as this step would involve a change in hybridization at the site of substitution that should produce an isotope effect. nih.gov However, using mutant forms of the enzyme that "uncouple" substrate hydroxylation from cofactor oxidation, significant inverse deuterium isotope effects were unmasked, supporting the proposed mechanism where a ferryl-oxo species attacks the aromatic ring. acs.org

Similarly, KIEs have been instrumental in elucidating the mechanism of protein tyrosine phosphatases (PTPs), which catalyze the hydrolysis of phosphate (B84403) esters. nih.gov These studies help distinguish between associative (phosphorane-like) and dissociative (metaphosphate-like) transition states for phosphoryl transfer. nih.gov In the reaction of L-tyrosine phenol (B47542) lyase, hydrogen KIE studies have been employed to investigate the mechanism of α-proton abstraction and the cleavage of the C-C bond between the aliphatic side chain and the aromatic ring. uw.edu.pl

| Enzyme/Reaction | Isotope | Observed KIE | Mechanistic Implication |

|---|---|---|---|

| Tyrosine Hydroxylase | ¹⁸O | ~1.0175 | Rate-determining step is the activation of molecular oxygen. acs.org |

| Tyrosine Hydroxylase (Wild-Type) | ²H (on ring) | No significant effect | Chemical step (attack on ring) is masked by slower steps. nih.govacs.org |

| Tyrosine Hydroxylase (Mutant) | ²H (on ring) | Inverse effect observed | Unmasks the intrinsic isotope effect, supporting the proposed chemical step. acs.org |

| Protein Tyrosine Phosphatase | ¹⁸O (non-bridge) | Varies | Distinguishes between loose and tight transition states for phosphoryl transfer. nih.gov |

Mechanistic Insights into Protective Group Manipulations

The selective removal of the N-Boc and O-acetyl protecting groups is critical for the use of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine in peptide synthesis. The mechanisms for these deprotections are distinct and rely on different chemical principles.

Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) group is classically removed under acidic conditions. youtube.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the collapse of the resulting intermediate. This generates a stable tert-butyl cation, carbon dioxide, and the free amine. youtube.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) are commonly used for this purpose. rsc.org The reaction is driven by the formation of the highly stable tertiary carbocation and the gaseous CO₂ byproduct.

Recently, milder methods have been developed. A notable example is the use of oxalyl chloride in methanol. researchgate.netnih.gov While this system can generate HCl in situ, a broader mechanism involving the electrophilic character of oxalyl chloride has been proposed. researchgate.net This method has shown tolerance for other acid-labile groups, which is advantageous for complex molecules. nih.gov The selectivity of Boc removal is crucial; for example, in a tyrosine derivative containing both a Boc group and an O-benzyl ether, the Boc group can be selectively cleaved using a Brønsted acidic deep eutectic solvent without affecting the benzyl (B1604629) ether. mdpi.com

Acetyl Group Deprotection: The O-acetyl groups, being esters, are typically cleaved by hydrolysis under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide as the leaving group and generating a carboxylic acid (acetate). In the context of diacetylated tyrosine, alkaline hydrolysis can be used to selectively remove the O-acetyl group while leaving the N-acetyl group intact, or to convert an O,N-diacetyl derivative to the N-acetyl product. google.com Another method for cleaving O-acetyl esters is hydroxylaminolysis, which involves reaction with hydroxylamine. This has been demonstrated in the deacetylation of O-acetyloxytocin. researchgate.net

Enantiocontrol Mechanisms in Tyrosine-Based Transformations

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount in the chemistry of amino acids. Reactions that proceed through intermediates which planarize the chiral center, such as Sₙ1-type reactions involving a carbocation, risk racemization. masterorganicchemistry.com

A classic example of a reaction where enantiocontrol can be compromised is the Friedel-Crafts acetylation of L-tyrosine. acs.org The harsh conditions, involving strong Lewis acids, can lead to partial racemization, with losses of enantiomeric purity up to 15% being observed. nih.govacs.org This is likely due to acid-catalyzed enolization or related processes that temporarily destroy the stereocenter.

In contrast, modern synthetic methods are often designed with enantiocontrol in mind. The Pd-catalyzed C-H acylation of tyrosine derivatives, for example, occurs under conditions that are generally mild enough to preserve the stereochemistry of the α-carbon. nih.govacs.org The reaction takes place on the aromatic ring, remote from the chiral center, and does not involve intermediates that would lead to its epimerization.

The choice of reagents is also critical for maintaining stereochemical purity in other transformations. For instance, in the reduction of cyclic dipeptides derived from tyrosine, the use of a powerful reducing agent like lithium aluminum hydride (LAH) under forcing conditions can lead to racemization. ucla.edu However, employing a milder and more selective reducing agent like borane/tetrahydrofuran (BH₃/THF) allows for the clean reduction of the amide bonds to form chiral piperazines without epimerization. ucla.edu This highlights a key principle of enantiocontrol: selecting reaction pathways and reagents that avoid high-energy intermediates or side reactions that can compromise a stereocenter.

Computational and Theoretical Chemistry Studies of O Acetyl 3 Acetyloxy N Boc L Tyrosine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine. Methods like Density Functional Theory (DFT) are employed to investigate the molecule's ground state geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations can elucidate the regions of the molecule most susceptible to nucleophilic or electrophilic attack, providing a basis for predicting its chemical behavior.

For instance, theoretical studies on related compounds like nitrotyrosine have utilized DFT to explore formation mechanisms and electronic properties. researchgate.net Similar approaches for this compound would involve optimizing its geometry and calculating key electronic descriptors. The presence of the electron-withdrawing acetyl groups on the phenolic oxygen and the bulky tert-butoxycarbonyl (Boc) protecting group on the amine will significantly influence the electron density across the molecule, a feature that can be precisely mapped using these computational tools.

Illustrative Data from Quantum Chemical Calculations:

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Indicates electron-donating ability |

| LUMO Energy | (Value) eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability |

| Dipole Moment | (Value) Debye | Indicates overall polarity |

| Mulliken Atomic Charges | (Values per atom) | Reveals sites for electrostatic interactions |

Note: The table above is illustrative of the data that would be generated from quantum chemical calculations. Specific values would require dedicated computational studies on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can predict the accessible conformations of this compound in different environments, such as in solution or interacting with a biological receptor. nih.gov This is crucial for understanding its flexibility and how it might adapt its shape to bind to a target.

Conformational analysis of similar systems, like N-formyl-l-tyrosinamide, has been performed using techniques such as genetic algorithms to explore the potential energy surface and identify stable conformations. academie-sciences.fr For this compound, MD simulations would reveal the rotational freedom around its various single bonds and the preferred orientations of the acetyl and Boc groups. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding and van der Waals forces, with solvent molecules or other solutes.

Predictive Modeling of Reaction Outcomes and Selectivity

Computational chemistry is increasingly used to predict the outcomes and selectivity of chemical reactions. For a molecule like this compound, which might be a substrate in various chemical transformations, predictive modeling can be a powerful tool. Machine learning models, for example, are being developed to predict reaction outcomes with high accuracy by analyzing vast datasets of known reactions. arxiv.org

These models can consider various factors, including the structure of the reactants, the reagents, and the reaction conditions, to forecast the likely products and their relative yields. In the context of this compound, such models could be used to predict the regioselectivity of a reaction, for example, whether a reagent will interact with one of the acetyl groups, the carboxylic acid, or another part of the molecule. This predictive capability can significantly accelerate the design of synthetic routes and the discovery of new reactions. arxiv.org

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a lead compound. Computational approaches play a significant role in modern SAR investigations. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov

For derivatives of this compound, computational SAR studies could be employed to understand how modifications to its structure affect a particular biological endpoint. nih.gov This could involve generating a library of virtual analogs by, for example, changing the substituents on the phenyl ring or altering the protecting groups, and then using computational methods to predict their activity. Docking studies, which predict the binding mode of a ligand to a receptor, are also a key component of computational SAR, providing insights into the specific interactions that drive biological activity. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Advancements in Green Chemistry Approaches for Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules. For precursors like N-Boc-L-tyrosine, greener methods are already being developed. One patented approach utilizes (Boc)2O as a non-toxic protection reagent, which avoids the use of hazardous materials like Boc-N3 (which can be explosive) or harsh reaction conditions, resulting in high yields and low pollution. google.com

Future advancements are expected to focus on the entire synthetic route for O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine. Key areas of development include:

Microwave-Assisted Synthesis: Technologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for key steps, such as the formation of carbon-carbon bonds in derivative synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and reduced waste compared to traditional batch processing, making them ideal for the industrial-scale production of fine chemicals.

Greener Acylation: The acetylation steps are a prime target for green innovation. Research into late-stage C-H acylation using alcohols as acylating agents, catalyzed by transition metals like palladium, represents a significant step forward from traditional methods that use more reactive and less atom-economical reagents like acetyl chloride. nih.gov This approach could be adapted for the direct and selective acylation of the N-Boc-L-tyrosine scaffold.

Integration of Biocatalysis for Sustainable Derivatization

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a highly sustainable and selective alternative to conventional chemical methods. Enzymes operate under mild conditions (neutral pH, low temperature), are biodegradable, and can exhibit remarkable specificity, reducing the need for protecting groups and minimizing side reactions.

While specific enzymes for the synthesis of this compound are not yet established, the potential is clear. Research has demonstrated that enzymes like acetyltransferases can be used for the targeted acetylation of amino acids in proteins and peptides. nih.gov For example, enzymatic processes have been explored for the acetylation of the tyrosine hydroxyl group in the peptide hormone oxytocin. researchgate.net Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as specific acetyltransferases, that can selectively acetylate the hydroxyl groups of N-Boc-L-tyrosine.

Cascade Reactions: Developing multi-enzyme cascades where L-tyrosine is first protected with a Boc group and then sequentially acetylated in a one-pot process, increasing efficiency and reducing waste.

High-Throughput Synthesis and Screening of Derivatives

The discovery of new drugs and functional materials often requires the synthesis and evaluation of large libraries of related compounds. High-throughput synthesis (HTS) and screening are essential technologies in this process. This compound is one of many possible derivatives of L-tyrosine, and HTS allows for the rapid creation of a diverse set of analogues for biological evaluation.

Emerging research in this area leverages automation and miniaturization:

Automated Peptide Synthesizers: Modern synthesizers can automatically perform the stepwise addition of amino acids, including specialized derivatives, to build peptide libraries. rsc.org These systems are compatible with various chemistries, including the Boc/benzyl (B1604629) strategy, and can incorporate microwave assistance to speed up coupling steps. rsc.orgnih.gov

Rapid Analogue Synthesis: Microwave-assisted organic synthesis has been successfully used for the expedient synthesis of various unnatural tyrosine derivatives. nih.govacs.org This allows medicinal chemists to quickly generate novel structures for screening in areas such as opioid receptor modulation. nih.govacs.org

Optimized Building Blocks: Research is ongoing to streamline the synthesis of the monomer building blocks themselves, such as developing column-free purification protocols to access crude α-hydrazino acids that can be directly used in automated solid-phase peptide synthesis (SPPS). chemrxiv.org

These technologies enable the efficient exploration of chemical space around the tyrosine scaffold, accelerating the identification of molecules with desired properties.

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govd-nb.info Amino acids and their derivatives are excellent building blocks for creating self-assembling nanomaterials due to their inherent chirality and multiple interaction sites. nih.gov

This compound is an intriguing candidate for this field. The bulky, hydrophobic Boc group and the aromatic tyrosine ring can drive self-assembly, while the acetyl groups can modulate solubility and hydrogen bonding patterns. acs.org Emerging research directions include:

Hydrogel Formation: Protected amino acids are known to form self-assembling hydrogels. For instance, a derivative of 3-nitrotyrosine (B3424624) has been shown to form a nanofibrillar hydrogel with antimicrobial properties, indicating potential for biomedical applications. researchgate.net It is plausible that this compound could be designed to self-assemble into similar functional biomaterials.

Molecular Recognition: The unique electronic and steric properties of this compound could be exploited in host-guest chemistry. Research has shown that synthetic molecular cages can selectively bind to and protect tyrosine residues within a peptide sequence from enzymatic modification. rsc.orgresearchgate.netrsc.org This demonstrates a supramolecular approach to modulating biological processes.

Functional Materials: The self-assembly of simple amino acids can lead to complex nanostructures with applications in materials science. nih.govnih.gov By controlling the assembly conditions, derivatives like this compound could potentially be used to create ordered materials for electronics or sensing.

Cross-Disciplinary Research at the Interface of Chemistry and Biology

The most significant impact of this compound lies at the intersection of chemistry and biology. As a protected amino acid, its primary role is to serve as a specialized building block for chemists to construct biologically active molecules.

This cross-disciplinary synergy is evident in several key research areas:

Peptide-Based Drug Discovery: The compound is designed for use in SPPS, a cornerstone technique in chemical biology for creating peptides with therapeutic potential, such as analogues of hormones or enzyme inhibitors. google.comnih.gov The protecting groups allow for its precise incorporation into a growing peptide chain. peptide.com

Development of Peptidomimetics: Chemists synthesize unnatural amino acid derivatives to create peptidomimetics with improved properties, such as enhanced stability or receptor affinity. A prominent example is the synthesis of 2′,6′-dimethyl-l-tyrosine derivatives for creating novel opioid ligands with unique pharmacological profiles. nih.govacs.org

Modulation of Biological Pathways: Synthetic molecules derived from amino acids are being used to directly interact with and control biological systems. For example, supramolecular cages designed to bind tyrosine residues can protect them from phosphorylation by protein tyrosine kinases, offering a new strategy for inhibiting cell signaling pathways implicated in diseases like cancer. rsc.orgresearchgate.net

Bioactive Materials: The development of self-assembling materials from amino acid derivatives for applications like antimicrobial hydrogels represents a fusion of materials science, chemistry, and microbiology. researchgate.net

This interplay, where synthetic chemistry provides the tools and biology provides the targets and testing grounds, will continue to be a major driver of innovation for tyrosine derivatives.

Q & A

How can researchers optimize the acylation steps during the synthesis of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine to minimize side reactions?

Advanced Focus: Acylation of tyrosine derivatives often competes with undesired esterification or oxidation. To optimize:

- Use controlled stoichiometry (e.g., limiting acetyl chloride equivalents) and low temperatures to reduce over-acylation.

- Employ anhydrous conditions (e.g., methanol as solvent with thionyl chloride for esterification, as in ).

- Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction at the desired intermediate stage.

- Purify intermediates using vacuum distillation or recrystallization to isolate the target compound from byproducts .

How should conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

Methodological Answer:

- Cross-validate using multiple techniques :

- 1H/13C NMR to confirm substitution patterns on the tyrosine aromatic ring and Boc/acetyl group integration .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out contamination .

- Infrared (IR) spectroscopy to identify carbonyl stretches (e.g., Boc carbamate at ~1700 cm⁻¹, acetyl esters at ~1740 cm⁻¹) .

- Compare data with literature benchmarks for analogous Boc/acetyl-protected tyrosine derivatives .

What experimental strategies mitigate the instability of this compound under basic or high-temperature conditions?

Stability Analysis:

- Storage : Keep at 0–6°C to prevent hydrolysis of acetyl or Boc groups, as recommended for similar compounds in and .

- Reaction Solvents : Avoid polar aprotic solvents (e.g., DMF) in coupling reactions; use dichloromethane or THF to limit ester cleavage.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation of the phenolic hydroxyl group .

What analytical methods are most reliable for assessing the enantiomeric purity of this compound?

Methodology:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers .

- Optical Rotation : Compare the observed [α]D value with literature data for L-tyrosine derivatives (e.g., +8.5° to +10.5° in methanol) .

- Marfey’s Reagent : Derivatize free amino groups (after Boc deprotection) to confirm configuration via LC-MS.

How does the choice of protecting groups (Boc vs. Fmoc) impact the synthesis of tyrosine-containing peptides using this compound?

Advanced Comparison:

- Boc Group : Requires acidic conditions (e.g., TFA) for removal, which may hydrolyze acetyl esters. Suitable for solid-phase synthesis with acid-labile resins .

- Fmoc Group : Removed under basic conditions (piperidine), preserving acid-sensitive side chains. However, Fmoc may incompatibly interact with acetylated tyrosine derivatives during coupling .

- Hybrid Approach : Use Boc for tyrosine protection and Fmoc for other residues to balance stability and orthogonal deprotection .

What are common pitfalls in coupling this compound to resin-bound peptides, and how can yields be improved?

Troubleshooting:

- Low Coupling Efficiency : Pre-activate the derivative with HOBt/DIC or PyBOP to enhance reactivity.

- Steric Hindrance : Introduce a pseudo-proline or use microwave-assisted synthesis to overcome rigidity from acetyl/Boc groups .

- Byproduct Formation : Add DIEA (2–4 eq.) to scavenge acids and stabilize the activated intermediate.

How do structural modifications (e.g., acetyl vs. benzyl groups) on tyrosine derivatives influence their biological activity in drug discovery?

Research Application:

- Acetyl Groups : Enhance metabolic stability by blocking enzymatic hydrolysis but may reduce receptor binding affinity due to steric effects.

- Boc Protection : Improves solubility in organic solvents for synthetic steps but requires deprotection for in vitro assays .

- Case Study : Compare this compound with its deacetylated analog in kinase inhibition assays to evaluate masking effects .

What safety protocols are critical when handling this compound in laboratory settings?

Safety Considerations:

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

How can isotopic labeling (e.g., 13C or 2H) of this compound aid in metabolic tracing studies?

Advanced Application:

- 13C-Labeling : Track tyrosine incorporation into proteins or neurotransmitters via NMR or LC-MS .

- Deuterated Derivatives : Use in mass spectrometry imaging to quantify tissue distribution without interference from endogenous tyrosine .

- Synthesis : Introduce isotopes during acetylation or Boc protection steps using labeled reagents (e.g., D3-acetyl chloride) .

What role does this compound play in designing enzyme-resistant peptide analogs?

Mechanistic Insight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.